molecular formula C11H7FN4 B1381957 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile CAS No. 1065101-30-5

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile

Cat. No.: B1381957
CAS No.: 1065101-30-5
M. Wt: 214.2 g/mol
InChI Key: OWGGLVPHOUMWII-UHFFFAOYSA-N
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Description

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzaldehyde with guanidine to form an intermediate, which is then cyclized with malononitrile under basic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This process can be used to modify the electronic properties of the compound.

    Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile stands out due to its specific targeting of EGFR, making it a promising candidate for anticancer therapy. Its unique structure allows for effective binding to the ATP-binding site, enhancing its inhibitory activity compared to other similar compounds .

Properties

IUPAC Name

4-amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-9-4-2-1-3-8(9)11-15-6-7(5-13)10(14)16-11/h1-4,6H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGGLVPHOUMWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C(=N2)N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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